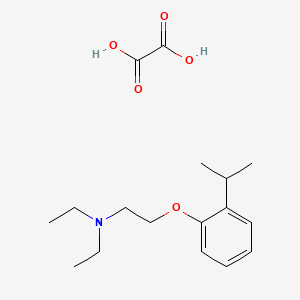
N,N-diethyl-2-(2-isopropylphenoxy)ethanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-(2-isopropylphenoxy)ethanamine oxalate, commonly known as DMPEA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPEA is a derivative of the popular research chemical, 2C-I, and has been found to exhibit similar properties in animal studies. In
作用机制
DMPEA's mechanism of action is not fully understood, but it is believed to involve the modulation of serotonin signaling in the brain. Specifically, DMPEA has been found to bind to the 5-HT2A receptor and activate downstream signaling pathways that lead to changes in neuronal activity and synaptic plasticity. These changes are thought to underlie the perceptual and cognitive effects of DMPEA.
Biochemical and Physiological Effects:
DMPEA has been found to have a range of biochemical and physiological effects in animal studies. For example, it has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. It has also been found to increase heart rate and blood pressure, which suggests that it may have cardiovascular effects as well.
实验室实验的优点和局限性
DMPEA has several advantages for use in lab experiments. For one, it is relatively easy to synthesize and can be obtained in high purity. Additionally, it has been found to be relatively safe in animal studies, with no serious adverse effects reported. However, there are also some limitations to using DMPEA in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies. Additionally, its effects on humans are largely unknown, which limits its potential for clinical research.
未来方向
There are several potential future directions for research on DMPEA. One area of interest is the study of its effects on other serotonin receptors, as well as its interactions with other neurotransmitter systems. Another potential direction is the development of DMPEA analogs with improved potency and selectivity. Finally, more research is needed to determine the safety and efficacy of DMPEA in humans, which could pave the way for clinical trials in the future.
Conclusion:
In conclusion, DMPEA is a promising research chemical with a range of potential applications in scientific research. Its synthesis method is well-established, and it has been found to have several biochemical and physiological effects in animal studies. While there are some limitations to using DMPEA in lab experiments, its potential for further research is significant. With continued study, DMPEA may prove to be a valuable tool for understanding the mechanisms of perception and cognition in the brain.
合成方法
DMPEA can be synthesized using a few different methods, but the most common one involves the reaction of 2-isopropylphenol with diethylamine in the presence of a catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of DMPEA. This method has been successfully used by several research groups and has been found to yield high-quality DMPEA.
科学研究应用
DMPEA has been found to have several potential applications in scientific research. One of the most promising areas of research involves the study of its effects on serotonin receptors. DMPEA has been shown to bind to the 5-HT2A receptor, which is the same receptor that is targeted by psychedelic compounds like LSD and psilocybin. This suggests that DMPEA may have similar effects on perception and cognition as these compounds.
属性
IUPAC Name |
N,N-diethyl-2-(2-propan-2-ylphenoxy)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.C2H2O4/c1-5-16(6-2)11-12-17-15-10-8-7-9-14(15)13(3)4;3-1(4)2(5)6/h7-10,13H,5-6,11-12H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBHAEBGISDIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1C(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5169174.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5169183.png)

![1-(4-methoxyphenyl)-3-({2-[(5-nitro-2-pyridinyl)amino]ethyl}amino)-2,5-pyrrolidinedione](/img/structure/B5169195.png)

![1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5169205.png)

![N-(2-methoxyphenyl)-N'-(1-{1-[(3-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5169216.png)

![5-chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-8-quinolinamine](/img/structure/B5169221.png)
![1-methoxy-4-{[6-(4-nitrophenoxy)hexyl]oxy}benzene](/img/structure/B5169230.png)

